Bis(2,4-dimethylphenyl)methanone

Vue d'ensemble

Description

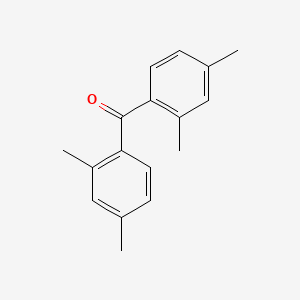

Bis(2,4-dimethylphenyl)methanone, also known by its IUPAC name, is a chemical compound with the molecular formula C17H18O. It is a type of benzophenone derivative characterized by the presence of two 2,4-dimethylphenyl groups attached to a central carbonyl group. This compound is often used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dimethylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reaction vessels, precise temperature control, and efficient separation techniques to isolate the desired compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution

Activité Biologique

Bis(2,4-dimethylphenyl)methanone, also known as benzophenone-1, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, including antioxidant, anticancer, and potential antimicrobial activities, supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O. It belongs to the class of benzophenones, which are characterized by the presence of two phenyl rings attached to a carbonyl group. Its structure can be represented as follows:

1. Antioxidant Properties

Research has demonstrated that this compound exhibits notable antioxidant activity . A study compared its antioxidant properties with standard antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). The results indicated that the compound's antioxidant capacity is comparable to these synthetic standards, suggesting its potential use in preventing oxidative stress-related diseases.

2. Anticancer Activity

The anticancer properties of this compound have been explored in various studies. One significant study highlighted its ability to induce apoptosis in cancer cells through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR axis. The compound was shown to decrease levels of phosphorylated mTOR and c-Myc, leading to reduced cell survival and enhanced autophagic activity in non-small cell lung cancer (NSCLC) cells .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Effect on Cancer Cells | Reference |

|---|---|---|

| PI3K/Akt/mTOR Inhibition | Induces apoptosis | |

| c-Myc Suppression | Reduces cell proliferation | |

| Autophagy Induction | Enhances cell death |

3. Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies indicate that it possesses activity against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's efficacy suggests it could serve as a lead for developing new antimicrobial agents .

Case Study 1: Antioxidant Evaluation

In one study focusing on synthesized bromophenol derivatives, this compound was included in a comparative analysis for antioxidant activity using DPPH and ABTS assays. The findings revealed that the compound effectively scavenged free radicals, demonstrating its potential utility in formulations aimed at reducing oxidative damage.

Case Study 2: Cancer Cell Line Testing

Another investigation involved treating A549 lung cancer cells with varying concentrations of this compound. The study found that treatment led to significant upregulation of autophagy markers after 24 hours, indicating a robust mechanism for inducing cell death in cancerous tissues .

Propriétés

IUPAC Name |

bis(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-11-5-7-15(13(3)9-11)17(18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNQSAKXSGGDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483574 | |

| Record name | Bis(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-88-4 | |

| Record name | Bis(2,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3478-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.